molecular formula C10H10BrN B13516588 3-(3-Bromobenzylidene)azetidine

3-(3-Bromobenzylidene)azetidine

Cat. No.: B13516588
M. Wt: 224.10 g/mol
InChI Key: YBZFOVSITSMTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azetidine ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromobenzylidene)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Cycloaddition Reactions: These reactions typically require catalysts and specific light or thermal conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted azetidines, while cycloaddition reactions produce larger cyclic compounds.

Scientific Research Applications

3-(3-Bromobenzylidene)azetidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.

    Material Science: Its properties are explored for creating new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzylidene)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromobenzylidene group contribute to its reactivity. The compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Aziridines: These are three-membered nitrogen-containing rings that share some reactivity characteristics with azetidines but are generally more strained and reactive.

    Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.

Uniqueness: 3-(3-Bromobenzylidene)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-[(3-bromophenyl)methylidene]azetidine

InChI

InChI=1S/C10H10BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2

InChI Key

YBZFOVSITSMTTB-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC(=CC=C2)Br)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.